

# 7-Oxotridecanedioic Acid: A Comprehensive Physicochemical Profile

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**7-Oxotridecanedioic acid** is a dicarboxylic acid containing a ketone functional group. As a biodegradable lipid intermediary, it holds potential in the formulation and delivery of active agents via lipid nanoparticles[1][2][3]. Understanding its physicochemical characteristics is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the known properties of **7-oxotridecanedioic acid**, outlines relevant experimental methodologies, and presents a logical workflow for its characterization.

## **Physicochemical Characteristics**

Quantitative data for **7-oxotridecanedioic acid** is not extensively available in public literature. The following tables summarize the available information and provide estimates based on related compounds where noted.

## **Table 1: General and Physical Properties**



Property	Value	Source/Comment
Molecular Formula	C13H22O5	[1][2]
Molecular Weight	258.31 g/mol	[1][2]
Physical Form	Solid	[1][4]
Appearance	Yellowish solid	[2]
Melting Point	Not available	
Boiling Point	Not available	_
Flash Point	264.4 °C	[5]

**Table 2: Solubility and Acidity** 

Property	Value	Source/Comment
Solubility	Soluble in DMSO. Can be prepared in a mixture of DMSO, PEG300, Tween-80, and Saline/PBS.[2][3]	Quantitative solubility data in water and common organic solvents is not readily available. For similar dicarboxylic acids, solubility in polar organic solvents is generally higher than in nonpolar solvents and water.
рКа	Not available	As a dicarboxylic acid, it is expected to have two pKa values, likely in the range of 4-6 for the first dissociation and 5-7 for the second, based on similar aliphatic dicarboxylic acids.

**Table 3: Spectroscopic Data** 



Spectrum Type	Key Features	Source/Comment
<sup>1</sup> H NMR	Not available	Expected signals would include triplets for the protons alpha to the carboxylic acids, multiplets for the methylene groups, and a characteristic downfield shift for the protons alpha to the ketone.
<sup>13</sup> C NMR	Not available	Expected signals would include two downfield peaks for the carboxylic acid carbons, a peak for the ketone carbonyl carbon, and several peaks in the aliphatic region for the methylene carbons.
Mass Spectrometry	Not available	The molecular ion peak [M]+ at m/z 258.1467 (calculated for C13H22O5) would be expected in high-resolution mass spectrometry.
Infrared (IR)	Not available	Expected characteristic absorption bands would include a broad O-H stretch from the carboxylic acids (~3300-2500 cm <sup>-1</sup> ), a C=O stretch from the carboxylic acids (~1710 cm <sup>-1</sup> ), and a C=O stretch from the ketone (~1715 cm <sup>-1</sup> ).

## **Experimental Protocols**

Detailed experimental protocols for **7-oxotridecanedioic acid** are not widely published. The following are generalized methodologies that can be adapted for its synthesis, purification, and



analysis.

### **Synthesis**

A potential synthetic route could involve the oxidation of a corresponding diol or the ozonolysis of a cyclic alkene precursor. A general procedure would be:

- Reaction Setup: Dissolve the starting material in an appropriate solvent (e.g., dichloromethane, acetone).
- Reagent Addition: Slowly add the oxidizing agent (e.g., Jones reagent, PCC, or ozone) at a controlled temperature.
- Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Workup: Quench the reaction and perform an aqueous workup to separate the product.
- Purification: Purify the crude product using column chromatography on silica gel or recrystallization.

### **Purification and Characterization**

- Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Allow the solution to cool slowly to form crystals.
- Column Chromatography: For higher purity, dissolve the crude product in a minimal amount
  of a suitable solvent and load it onto a silica gel column. Elute with a solvent gradient of
  increasing polarity (e.g., hexane/ethyl acetate).
- Purity Determination: Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and detector (e.g., UV or RI).

### **Structural Analysis**

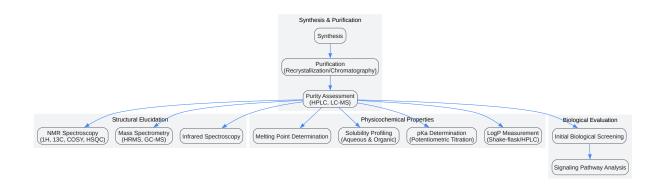
• NMR Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) and acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the chemical structure.



- Mass Spectrometry: Use a technique like Electrospray Ionization (ESI) or GC-MS to determine the molecular weight and fragmentation pattern.
- Infrared Spectroscopy: Obtain an IR spectrum to identify the key functional groups (carboxylic acids, ketone).

# Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a compound like **7-oxotridecanedioic acid**.



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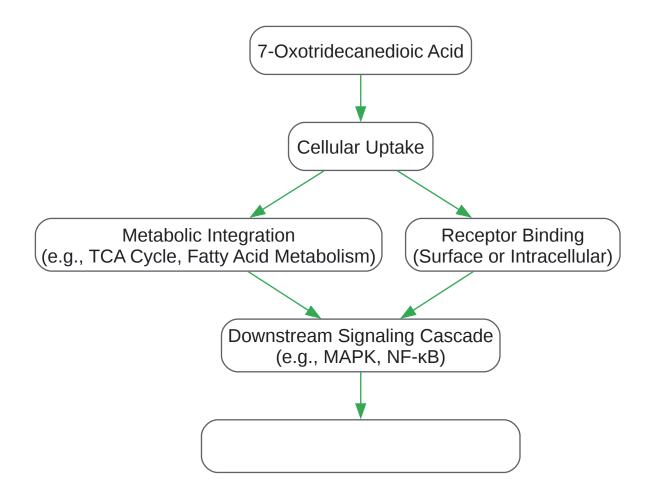


Workflow for Physicochemical Characterization

# **Biological Context and Potential Signaling Pathways**

While no specific signaling pathways involving **7-oxotridecanedioic acid** have been identified in the literature, its structure as a keto-dicarboxylic acid suggests potential involvement in metabolic pathways. Other keto acids are known to play roles as signaling molecules. For instance, alpha-ketoglutarate can act as a coenzyme and participate in cell signaling[6]. Ketone bodies, which are also keto acids, can regulate signaling pathways related to metabolism and inflammation[2][7][8].

Given its description as a lipid intermediary, **7-oxotridecanedioic acid** could potentially influence lipid metabolism or pathways regulated by lipid-derived signaling molecules. Further research is necessary to elucidate its specific biological functions and interactions with cellular signaling cascades. The diagram below illustrates a generalized view of how a novel keto acid might be investigated for its role in cellular signaling.





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#### Hypothetical Signaling Investigation Workflow

### Conclusion

**7-Oxotridecanedioic acid** presents as a molecule of interest, particularly in the field of drug delivery, due to its role as a biodegradable lipid intermediary. However, a comprehensive public dataset of its physicochemical properties is currently lacking. This guide consolidates the available information and provides a framework for its further experimental characterization. The methodologies and workflows presented here offer a starting point for researchers to systematically investigate this and other novel compounds, ultimately enabling a deeper understanding of their properties and potential applications.

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